1-Ethyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
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Overview
Description
1-Ethyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound featuring various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the pyrazin-2-yl component and the oxadiazole ring. The subsequent steps involve coupling these fragments via a series of nucleophilic substitutions and acylation reactions.
Industrial Production Methods: In an industrial setting, this compound might be produced using a flow chemistry approach to ensure a scalable, efficient synthesis process. Conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including:
Oxidation and Reduction: These reactions can modify the electronic properties of the oxadiazole and pyrazine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce functional groups onto the piperidine or pyrazine rings.
Acylation: Introduction of acyl groups enhances biological activity.
Common Reagents and Conditions: Reagents like sodium hydride, acetic anhydride, and various catalytic systems are often used under controlled temperatures and inert atmospheres.
Major Products: Products of these reactions include derivatives with altered pharmacological properties, making them suitable for drug development or material science applications.
Scientific Research Applications
1-Ethyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione finds applications in:
Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Potential therapeutic agent in treating neurological disorders and certain cancers.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
This compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its mechanism often involves binding to active sites, modifying enzyme activity, or altering signal transduction pathways. The unique combination of functional groups allows for multiple points of interaction, enhancing its efficacy.
Comparison with Similar Compounds
1-Methyl-4-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
1-Ethyl-4-(3-((3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
These analogs share structural similarities but may differ in terms of reactivity and bioavailability, showcasing the uniqueness of the compound .
Properties
IUPAC Name |
1-ethyl-4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c1-2-24-8-9-26(18(28)17(24)27)19(29)25-7-3-4-13(12-25)10-15-22-16(23-30-15)14-11-20-5-6-21-14/h5-6,11,13H,2-4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXBUFVGJCMGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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